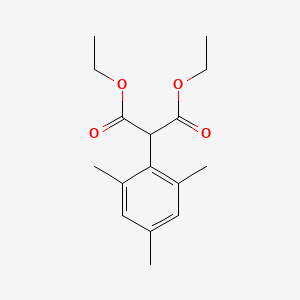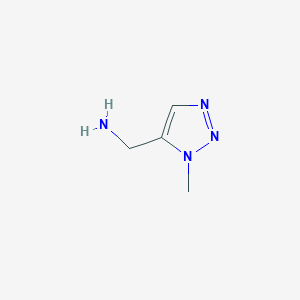
Leucomethylene Blue dihydrobromide
Übersicht
Beschreibung
Vorbereitungsmethoden
TRx0237 wird aus Methylenblau durch eine Reihe chemischer Reaktionen synthetisiert, die darauf ausgelegt sind, die Verbindung zu stabilisieren und zu reduzieren, wodurch die Absorption, Bioverfügbarkeit und Verträglichkeit verbessert werden . Die spezifischen Syntheserouten und Reaktionsbedingungen für TRx0237 umfassen die Reduktion von Methylenblau zu Leukomethylthioninium, gefolgt von dessen Umwandlung zu Hydromethylthioninmesylat . Industrielle Produktionsmethoden konzentrieren sich auf die Sicherstellung der Reinheit und Stabilität des Endprodukts, um pharmazeutische Standards zu erfüllen .
Analyse Chemischer Reaktionen
TRx0237 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation und Reduktion. Die Verbindung kann unter bestimmten Bedingungen zu Methylenblau oxidiert werden . Häufig verwendete Reagenzien in diesen Reaktionen umfassen Reduktionsmittel wie Natriumdithionit für den Reduktionsprozess und Oxidationsmittel wie Wasserstoffperoxid für den Oxidationsprozess . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Methylenblau und seine reduzierte Form, Leukomethylthioninium .
Wissenschaftliche Forschungsanwendungen
TRx0237 wurde umfassend auf seine potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen untersucht. Es wird hauptsächlich zur Behandlung der Alzheimer-Krankheit und frontotemporalen Demenz eingesetzt, indem die Aggregation von Tau-Proteinen inhibiert wird, die im Gehirn Neurofibrillen-Tangles bilden . Darüber hinaus hat TRx0237 bei anderen Tauopathien und neurodegenerativen Erkrankungen ein Potenzial gezeigt . Die Forschung hat auch seine Auswirkungen auf Autophagie, Mitochondrienfunktion und Neuroprotektion untersucht .
Wirkmechanismus
Der Wirkmechanismus von TRx0237 beinhaltet die Hemmung der Aggregation von Tau-Proteinen. Tau-Proteine sind essentiell für die Aufrechterhaltung der Stabilität von Mikrotubuli in Neuronen. Bei neurodegenerativen Erkrankungen werden Tau-Proteine hyperphosphoryliert und aggregieren zu Neurofibrillen-Tangles . TRx0237 interferiert mit der Tau-Tau-Bindung, die für die Aggregation notwendig ist, und verhindert so die Bildung dieser Tangles . Diese Wirkung trägt dazu bei, die nachgeschalteten pathologischen Folgen der Tau-Aggregation, wie neuronale Dysfunktion und kognitive Defizite, zu mildern .
Wirkmechanismus
The mechanism of action of TRx0237 involves the inhibition of tau protein aggregation. Tau proteins are essential for maintaining the stability of microtubules in neurons. in neurodegenerative diseases, tau proteins become hyperphosphorylated and aggregate into neurofibrillary tangles . TRx0237 interferes with the tau-tau binding necessary for aggregation, thereby preventing the formation of these tangles . This action helps to mitigate the downstream pathological consequences of tau aggregation, such as neuronal dysfunction and cognitive deficits .
Vergleich Mit ähnlichen Verbindungen
TRx0237 ist in seinem Design einzigartig, da es eine stabilisierte, reduzierte Form von Methylenblau ist, was die Absorption und Bioverfügbarkeit erhöht . Ähnliche Verbindungen umfassen Methylenblau und sein Derivat der ersten Generation, Rember . Sowohl TRx0237 als auch Rember haben den gleichen Wirkmechanismus, aber TRx0237 wurde für bessere pharmakokinetische Eigenschaften optimiert . Andere in der Entwicklung befindliche Tau-Aggregationsinhibitoren umfassen Verbindungen, die verschiedene Aspekte der Tau-Pathologie wie Phosphorylierung und Clearance abdecken .
Eigenschaften
IUPAC Name |
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.2BrH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10,17H,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPSVVTGFBHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Br2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951131-15-0 | |
| Record name | Leucomethylene Blue dihydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951131150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-dimethylphenothiazine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROMETHYLTHIONINE DIHYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79ZM68IOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Imidazo[1,2-a]pyrazin-3-ylmethanamine](/img/structure/B3059120.png)




